(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
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Description
(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality (2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the use of this compound for extracting fluorine from organofluorine molecules. Specifically, it has been employed in the synthesis of yttrium-based metal–organic frameworks (MOFs) that incorporate fluorinated clusters. These MOFs show promise in applications such as gas storage, separations, and catalysis .
- The compound’s unique structure may enable selective electrooxidation reactions. Researchers have explored its potential in converting 5-hydroxymethylfurfural (HMF) to 5-formylfuran, a valuable intermediate in organic synthesis. Understanding its electrochemical behavior is crucial for designing efficient electrocatalysts .
- In the context of sustainable chemistry, this compound has been studied for its role in the hydrogenolysis of HMF to produce 2,5-dimethylfuran (DMF). DMF is a bio-based platform chemical with applications in fuels, solvents, and polymers. Investigating the catalytic properties of this compound is essential for optimizing the conversion process .
- The compound’s coordination properties have led to the synthesis of rare earth-based two-dimensional coordination networks (Y–BCA-2D). These networks exhibit interesting features, including selective CO2 adsorption. Understanding their structure–property relationships can inform materials design for gas separation and storage applications .
- Through single-crystal X-ray diffraction (SC-XRD), energy dispersive X-ray spectroscopy (EDS), and 19F nuclear magnetic resonance (NMR), researchers have confirmed the presence of metal–fluorine bonds in the synthesized clusters. These insights contribute to our understanding of metal–ligand interactions and may have implications in various fields .
Fluorine Extraction from Organofluorine Molecules
Selective Electrooxidation
Hydrogenolysis of 5-Hydroxymethylfurfural (HMF)
Rare Earth-Based Coordination Networks
Metal–Fluorine Bonds in Clusters
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-15(13(2)25-12)17(23)22-5-3-4-14-11-19-18(20-16(14)22)21-6-8-24-9-7-21/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSBRJBGOMFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone |
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